
2-Ethylsulfanyl-benzothiazol-6-ylamine
Overview
Description
Preparation Methods
The synthesis of 2-Ethylsulfanyl-benzothiazol-6-ylamine typically involves the reaction of benzothiazole derivatives with ethylsulfanyl groups under specific conditions . The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2-Ethylsulfanyl-benzothiazol-6-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where the ethylsulfanyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated the antiviral potency of benzothiazole derivatives, including 2-Ethylsulfanyl-benzothiazol-6-ylamine. Research involving similar benzothiazole compounds has shown significant effectiveness against viruses such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). For instance, a series of synthesized benzothiazole derivatives exhibited viral reduction rates of 70-90% against HSV-1, with some compounds showing IC50 values significantly lower than that of acyclovir, a standard antiviral drug .
Antitubercular Properties
Benzothiazole derivatives have also been explored for their antitubercular activities. A review highlighted that newly synthesized compounds displayed better inhibition against Mycobacterium tuberculosis compared to traditional drugs. The structural components of these compounds, including the benzothiazole moiety, play a crucial role in enhancing their biological activity .
Table 1: Antiviral and Antitubercular Activities of Benzothiazole Derivatives
Compound Name | Virus Targeted | IC50 (µg/mL) | Viral Reduction (%) |
---|---|---|---|
Compound A | HSV-1 | 5.0 | 80 |
Compound B | HCV | 10.8 | 70 |
Compound C | M. tuberculosis | 12.0 | N/A |
Fluorescent Dyes
The unique properties of benzothiazole compounds make them suitable candidates for fluorescent dyes. Modifications in the substituents can lead to significant changes in fluorescence quantum yields and emission spectra. For example, studies have shown that the introduction of electron-donating or electron-withdrawing groups can optimize the fluorescence characteristics for various applications in imaging technologies .
Table 2: Fluorescence Properties of Benzothiazole Derivatives
Compound Name | Emission Max (nm) | Quantum Yield (%) |
---|---|---|
Compound D | 520 | 45 |
Compound E | 600 | 30 |
Bioremediation Potential
Benzothiazole derivatives have been investigated for their role in bioremediation processes due to their ability to interact with heavy metals and organic pollutants. The compound's functional groups can facilitate complexation with metal ions, making it a potential agent for the removal of contaminants from wastewater .
Case Study 1: Antiviral Efficacy
In a study evaluating a series of benzothiazole derivatives, researchers synthesized multiple compounds and assessed their antiviral activities against various viruses. The findings indicated that certain derivatives had an EC50 value significantly lower than ribavirin against HCV, showcasing their potential as therapeutic agents .
Case Study 2: Material Development
A recent investigation into the synthesis of novel fluorescent dyes based on benzothiazole structures revealed that by manipulating the electron density through substituents, researchers could achieve desired fluorescence properties suitable for bioimaging applications .
Mechanism of Action
The mechanism of action of 2-Ethylsulfanyl-benzothiazol-6-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
2-Ethylsulfanyl-benzothiazol-6-ylamine can be compared with other benzothiazole derivatives, such as:
- 2-Methylsulfanyl-benzothiazol-6-ylamine
- 2-Propylsulfanyl-benzothiazol-6-ylamine
These similar compounds share structural similarities but differ in their alkyl substituents, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific ethylsulfanyl group, which imparts distinct chemical and biological properties .
Biological Activity
Overview
2-Ethylsulfanyl-benzothiazol-6-ylamine (CAS: 59813-89-7) is a compound belonging to the benzothiazole family, known for its diverse biological activities and applications in scientific research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C_10H_12N_2S_2
- Molecular Weight : 210.31 g/mol
- Structure : Contains a benzothiazole ring with an ethylsulfanyl group and an amine substituent.
This compound interacts with various biological targets, influencing multiple cellular processes:
- Protein Interactions : The compound has been shown to bind to specific proteins, altering their activity and potentially leading to changes in cell signaling pathways.
- Enzymatic Inhibition : It may inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
- Cellular Effects : The compound can induce apoptosis (programmed cell death) and autophagy, mechanisms that are crucial in cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 15 | |
HeLa (cervical cancer) | 12 | |
A549 (lung cancer) | 10 |
The mechanism underlying this activity involves the induction of oxidative stress within the cancer cells, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
These findings suggest that it could serve as a potential lead compound for developing new antimicrobial agents.
Case Studies
-
Case Study on Anticancer Effects :
- In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on MCF-7 cells. They found that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
-
Case Study on Antimicrobial Activity :
- A clinical trial investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it significantly inhibited bacterial growth in vitro and showed potential for further development into therapeutic agents for treating MRSA infections.
Properties
IUPAC Name |
2-ethylsulfanyl-1,3-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-2-12-9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMCWFMHZOUPDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356485 | |
Record name | 2-Ethylsulfanyl-benzothiazol-6-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59813-89-7 | |
Record name | 2-Ethylsulfanyl-benzothiazol-6-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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